3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine
Overview
Description
3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine is a heterocyclic aromatic compound with the molecular formula C6H7ClIN3. This compound is characterized by the presence of chlorine and iodine atoms attached to a pyrazine ring, along with two dimethylamine groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine typically involves the halogenation of a pyrazine derivative. One common method is the reaction of 2,3-dichloropyrazine with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a base like potassium carbonate to facilitate the halogen exchange reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce various aryl or alkyl-substituted pyrazines.
Scientific Research Applications
3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The chlorine and iodine atoms, along with the dimethylamine groups, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-bromo-N,N-dimethylpyrazin-2-amine
- 3-chloro-5-fluoro-N,N-dimethylpyrazin-2-amine
- 3-chloro-5-methyl-N,N-dimethylpyrazin-2-amine
Uniqueness
3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and biological activity. The combination of these halogens with the pyrazine ring and dimethylamine groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClIN3/c1-11(2)6-5(7)10-4(8)3-9-6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICSYMLOJUGRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(N=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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